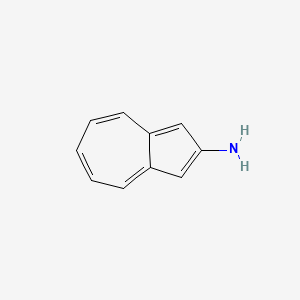

Azulen-2-amine

Vue d'ensemble

Description

Azulen-2-amine is an organic compound derived from azulene, a hydrocarbon known for its deep blue color and unique aromatic properties. Azulene itself is an isomer of naphthalene but differs significantly in its electronic structure and reactivity. This compound features an amino group attached to the second position of the azulene ring, which imparts distinct chemical and physical properties to the molecule.

Applications De Recherche Scientifique

Azulen-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying aromaticity and electronic properties.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.

Industry: Utilized in the development of dyes, pigments, and optoelectronic materials due to its unique color and electronic properties.

Mécanisme D'action

Target of Action

Azulen-2-amine is a derivative of azulene, an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties . Azulene and its derivatives have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies .

Mode of Action

It has been suggested that azulene derivatives exert anti-inflammatory effects through complex interactions with biological pathways . One of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .

Biochemical Pathways

This compound may affect several biochemical pathways. For instance, it has been suggested that azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins . Prostaglandins are key mediators of inflammatory processes, so this inhibition could explain the anti-inflammatory properties of this compound .

Pharmacokinetics

It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.18 , and it has a solubility of 0.224 mg/ml .

Result of Action

It has been suggested that azulene derivatives can exert anti-inflammatory effects . This could be due to their ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes .

Analyse Biochimique

Biochemical Properties

Azulen-2-amine, like other azulene derivatives, interacts with various enzymes and proteins. One of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . The unique structure of azulene allows it to interact with these biomolecules in a way that can influence biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the reaction of azulene with amines provides different products according to the nature of the starting materials .

Metabolic Pathways

This compound is likely involved in several metabolic pathways. While specific pathways for this compound are not currently known, azulene and its derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The attachment points of the substituents to the azulene center influence the redox functionality on charge transport .

Subcellular Localization

Research on similar compounds suggests that the chemical structure of the side chains and backbone can influence subcellular localization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Azulen-2-amine typically involves the functionalization of azulene. One common method is the nitration of azulene to form 2-nitroazulene, followed by reduction to yield this compound. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperatures to avoid over-nitration. The reduction step can be achieved using various reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. One such method includes the catalytic amination of azulene using ammonia or amines in the presence of a suitable catalyst. This method allows for the direct introduction of the amino group into the azulene ring, providing a more straightforward and potentially higher-yielding route compared to traditional nitration and reduction methods.

Analyse Des Réactions Chimiques

Types of Reactions: Azulen-2-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form azulen-2-imine or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to form more saturated amine derivatives.

Substitution: Electrophilic substitution reactions can occur at different positions on the azulene ring, often facilitated by the electron-donating nature of the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Azulen-2-imine and other oxidized derivatives.

Reduction: Saturated amine derivatives.

Substitution: Halogenated this compound derivatives.

Comparaison Avec Des Composés Similaires

- Guaiazulene

- Chamazulene

- Azulen-1-amine

- Azulen-2-carboxylic acid

Activité Biologique

Azulen-2-amine, a derivative of azulene, has garnered attention in recent years for its diverse biological activities. This article will delve into its mechanisms of action, therapeutic potentials, and specific case studies that illustrate its efficacy in various biological contexts.

Overview of Azulene and Its Derivatives

Azulene is an aromatic hydrocarbon with unique chemical properties that contribute to its biological activity. Its derivatives, including this compound, have been studied for their potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the production of pro-inflammatory prostaglandins. This inhibition leads to a reduction in inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages .

A study by Ayaz et al. demonstrated that azulene derivatives could modulate cytokine secretion and stabilize cell membranes, further contributing to their anti-inflammatory effects . The findings suggest that this compound may be effective in treating conditions characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable investigation by Brogyányi et al. focused on new azulene hydrazide-hydrazones, revealing their cytotoxic effects against pancreatic cancer cell lines while showing selectivity towards cancer cells over healthy fibroblasts . This selectivity is attributed to the compounds' ability to induce mitophagy and alter the expression of key proteins involved in cancer progression.

In another study by Imanari et al., the cytotoxic activity of several azulene amides was assessed, identifying derivatives with high specificity for oral squamous cell carcinoma cells. The results indicated that these compounds could potentially stimulate normal cell growth while selectively targeting cancer cells .

Case Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, azulene was tested on lipopolysaccharide (LPS)-stimulated macrophages. The results showed that azulene significantly inhibited TNF-α and IL-6 production without compromising cell viability at lower concentrations. However, higher concentrations led to reduced cell viability alongside decreased cytokine production . This highlights the importance of dosage in therapeutic applications.

Case Study 2: Anticancer Efficacy

A comprehensive study involving 21 azulene amides revealed varying degrees of cytotoxicity against cancer cells. One specific derivative demonstrated remarkable selectivity towards cancer cells, suggesting potential for development as a targeted cancer therapy . The mechanism was linked to non-apoptotic pathways, indicating that further research is needed to elucidate these novel mechanisms.

Comparative Data Table

| Compound | Activity | Cell Type | Effect |

|---|---|---|---|

| This compound | Anti-inflammatory | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 |

| 5,6-Bromoazulene | Immunostimulatory | Macrophages | Increased TNF-α production |

| Hydrazide-hydrazones | Anticancer | Pancreatic cancer cell lines | Cytotoxicity with selectivity |

| Azulene Amides | Anticancer | Oral squamous cell carcinoma | High specificity towards cancer |

Propriétés

IUPAC Name |

azulen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSBMMUQJIMLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412776 | |

| Record name | azulen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50472-20-3 | |

| Record name | 2-Azulenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50472-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | azulen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.